molecular formula C26H24N4O3S B11491349 methyl 2-({[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

methyl 2-({[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11491349
M. Wt: 472.6 g/mol
InChI Key: MJNZDUOWMCLCPD-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with a molecular formula of C26H24N4O3S This compound is characterized by the presence of a triazole ring, benzyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl Groups: Benzyl groups are introduced via alkylation reactions.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methanol and the corresponding acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring and benzyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)THIO]-N-(4-ETHYLPHENYL)ACETAMIDE
  • METHYL 2-(2-((4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDO)BENZOATE

Uniqueness

METHYL 2-{2-[(4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific structural features, such as the combination of a triazole ring, benzyl groups, and a benzoate ester

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 2-[[2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N4O3S/c1-33-25(32)21-14-8-9-15-22(21)27-24(31)18-34-26-29-28-23(16-19-10-4-2-5-11-19)30(26)17-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,27,31)

InChI Key

MJNZDUOWMCLCPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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